molecular formula C15H16N2O2 B1387528 2-[Benzyl(ethyl)amino]isonicotinic acid CAS No. 1039979-57-1

2-[Benzyl(ethyl)amino]isonicotinic acid

Cat. No.: B1387528
CAS No.: 1039979-57-1
M. Wt: 256.3 g/mol
InChI Key: UOOPOSVSCZKLHE-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a benzyl group, an ethyl group, and an amino group attached to the isonicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(ethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with benzylamine and ethylamine under controlled conditions. One common method includes the use of a condensation reaction where isonicotinic acid is reacted with benzylamine and ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isonicotinic acid derivatives.

Scientific Research Applications

2-[Benzyl(ethyl)amino]isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]isonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it could inhibit the synthesis of nucleic acids or proteins, leading to the suppression of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-[Benzyl(ethyl)amino]isonicotinic acid is unique due to the presence of both benzyl and ethyl groups attached to the amino group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-[Benzyl(ethyl)amino]isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a benzyl group linked to an ethylamino moiety and an isonicotinic acid core, suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 244.30 g/mol

The presence of functional groups such as the carboxylic acid and amine contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Inhibition Zone (mm) Reference
Bacillus subtilis>10
Staphylococcus aureus>10
Escherichia coliNot effective

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is common among many antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound reveal promising results. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects.

Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)15Moderate
MDA-MB-231 (Breast Cancer)12High
Colo-205 (Colon Cancer)20Moderate

The cytotoxicity was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .

Other Therapeutic Potentials

Beyond antimicrobial and anticancer properties, studies have suggested additional biological activities:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.
  • Neuroprotective Effects : Initial findings suggest potential protective effects against neurodegenerative diseases, possibly through antioxidant activity.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Al-Mousawi et al. evaluated the antimicrobial activity of various derivatives of isonicotinic acid, including this compound. The results indicated that this compound had superior activity against Bacillus subtilis compared to standard antibiotics like ampicillin .
  • Anticancer Research : A recent study published in MDPI explored the cytotoxic effects of various isonicotinic derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant inhibition of cell proliferation in MDA-MB-231 cells, with a calculated IC50 value demonstrating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[Benzyl(ethyl)amino]isonicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: A reflux-based approach in ethanol is commonly used for synthesizing structurally related isonicotinic acid derivatives. For example, a similar compound (C19H23N3OS2) was synthesized by refluxing stoichiometric amounts of thioamide precursors and aldehyde derivatives in ethanol for 3 hours, followed by crystallization . Key optimization parameters include:

  • Solvent choice : Ethanol balances solubility and reactivity for intermediates.
  • Stoichiometry : Equimolar ratios of reagents minimize side products.
  • Temperature : Controlled reflux (~78°C) ensures complete reaction without decomposition.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (CCDC 2106601) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents on the pyridine ring (e.g., benzyl and ethyl groups) and confirms amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 282.22 for C13H9F3N2O2 analogs) .
  • X-ray Crystallography : Resolves bond angles (e.g., planar N3 geometry with 360° bond angles) and hydrogen-bonding networks (e.g., N-H···O and O-H···S interactions) .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

Methodological Answer:

  • Storage : Store at room temperature in airtight containers, protected from light and moisture. Avoid prolonged exposure to oxygen to prevent decomposition .
  • Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as respiratory irritation has been reported for similar compounds .
  • Stability Testing : Monitor via periodic HPLC to detect degradation products (e.g., hydrolysis of the ethyl group under acidic conditions) .

Advanced Research Questions

Q. How can hydrogen-bonding networks and π-π stacking interactions in this compound crystals be analyzed to predict solid-state properties?

Methodological Answer:

  • Crystallographic Analysis : Use single-crystal X-ray diffraction to resolve intermolecular interactions. For example, a related compound forms trans-dimer assemblies via N-H···O bonds (R22(22) motifs) and chains through O-H···S interactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict dimer stabilization energies (e.g., -25 kcal/mol for N-H···O bonds) and π-π stacking distances (~3.5 Å between aromatic rings) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 133°C for anhydrous analogs) with crystal lattice strength .

Q. What experimental strategies are recommended to study the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., JARID1 histone demethylases). Key interactions include hydrogen bonds between the carboxylic acid group and catalytic residues (binding affinity ΔG ≈ -9.2 kcal/mol) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., 0.5–5 µM range for related inhibitors) .
    • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify permeability in cell monolayers (e.g., Caco-2 assays) .
  • SAR Studies : Compare analogs (e.g., ethyl vs. methyl esters) to identify critical functional groups for activity .

Q. How can researchers resolve contradictory data regarding the solubility and reactivity of this compound derivatives?

Methodological Answer:

  • Solubility Profiling : Use the "shake-flask" method across pH 1–13 buffers and solvents (e.g., DMSO, ethanol). For example, ethyl esters show higher lipophilicity (logP ≈ 2.1) than carboxylic acids (logP ≈ 0.5) .
  • Reactivity Studies : Monitor reactions via LC-MS to detect intermediates. For example, ester hydrolysis under basic conditions (pH >10) generates free carboxylic acids .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or measurement artifacts .

Q. What structural modifications to this compound could enhance its pharmacological profile, and how can these be validated?

Methodological Answer:

  • Modification Strategies :
    • Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
    • Prodrug Design : Convert the carboxylic acid to an amide for enhanced bioavailability .
  • Validation Methods :
    • Pharmacokinetics : Assess oral bioavailability in rodent models (e.g., AUC0–24h ≥ 500 ng·h/mL).
    • Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC50 > 100 µM) .

Properties

IUPAC Name

2-[benzyl(ethyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-17(11-12-6-4-3-5-7-12)14-10-13(15(18)19)8-9-16-14/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOPOSVSCZKLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[Benzyl(ethyl)amino]isonicotinic acid
2-[Benzyl(ethyl)amino]isonicotinic acid
2-[Benzyl(ethyl)amino]isonicotinic acid
2-[Benzyl(ethyl)amino]isonicotinic acid
2-[Benzyl(ethyl)amino]isonicotinic acid
2-[Benzyl(ethyl)amino]isonicotinic acid

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